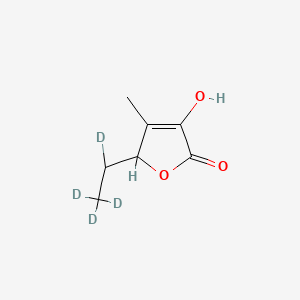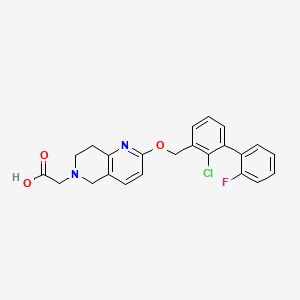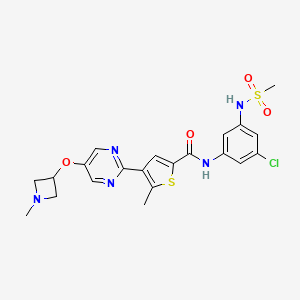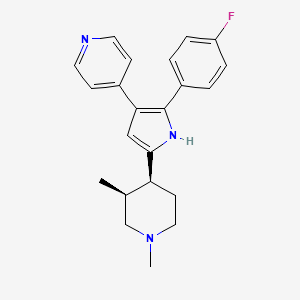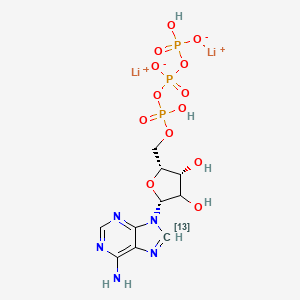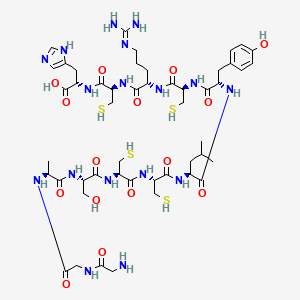
Ggascclycrch
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ggascclycrch involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ggascclycrch undergoes various chemical reactions, including:
Oxidation: The cysteine residues in this compound can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences .
Applications De Recherche Scientifique
Ggascclycrch has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting viral enzymes, particularly in the context of SARS-CoV.
Medicine: Potential therapeutic applications in antiviral treatments due to its inhibitory effects on viral enzymes.
Industry: Utilized in the development of peptide-based assays and diagnostic tools
Mécanisme D'action
Ggascclycrch exerts its effects by inhibiting the 2-O-methyltransferase activity of the SARS-CoV nsp16/10 complex. This inhibition prevents the methylation of viral RNA, which is crucial for viral replication and immune evasion. The peptide binds to the active site of the enzyme complex, blocking its activity and thereby reducing viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Gly-Ala-Ser-Cys-Cys-Leu-Tyr-Cys-Arg-Cys-His: The sequence of Ggascclycrch.
Other Bioactive Peptides: Peptides with similar inhibitory effects on viral enzymes.
Uniqueness
This compound is unique due to its specific sequence and ability to inhibit the 2-O-methyltransferase activity within the SARS-CoV nsp16/10 complex. This specificity makes it a valuable tool in antiviral research and potential therapeutic development .
Propriétés
Numéro CAS |
1401180-68-4 |
|---|---|
Formule moléculaire |
C49H77N17O15S4 |
Poids moléculaire |
1272.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C49H77N17O15S4/c1-23(2)11-29(59-45(77)34(19-83)66-47(79)36(21-85)65-43(75)32(17-67)62-39(71)24(3)57-38(70)16-55-37(69)14-50)41(73)60-30(12-25-6-8-27(68)9-7-25)42(74)64-33(18-82)44(76)58-28(5-4-10-54-49(51)52)40(72)63-35(20-84)46(78)61-31(48(80)81)13-26-15-53-22-56-26/h6-9,15,22-24,28-36,67-68,82-85H,4-5,10-14,16-21,50H2,1-3H3,(H,53,56)(H,55,69)(H,57,70)(H,58,76)(H,59,77)(H,60,73)(H,61,78)(H,62,71)(H,63,72)(H,64,74)(H,65,75)(H,66,79)(H,80,81)(H4,51,52,54)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
Clé InChI |
PAWALTXRSMCTAC-ODTHDHSBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CNC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


